Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene
Overview
Description
Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene is a polycyclic aromatic hydrocarbon with the molecular formula C₃₄H₁₆ and a molecular weight of 424.4908 g/mol . This compound is known for its complex structure, which consists of multiple fused benzene rings, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene typically involves the oxidative cyclodehydrogenation of oligophenylene precursors. This process results in the formation of large polycyclic aromatic hydrocarbons (PAHs) containing up to 42 carbon atoms . The reaction conditions often include the use of strong oxidizing agents and high temperatures to facilitate the cyclodehydrogenation process .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced catalytic systems and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide, and nitric acid.
Reducing agents: Hydrogen gas with palladium or platinum catalysts.
Electrophiles: Halogens, nitro compounds, and sulfonic acids.
Major Products
The major products formed from these reactions include:
Oxidation products: Quinones and other oxygenated derivatives.
Reduction products: Hydrogenated forms of the compound.
Substitution products: Functionalized derivatives with various substituents.
Scientific Research Applications
Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene has several scientific research applications, including:
Chemistry: Used as a model compound for studying the properties and reactivity of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and nanographenes.
Mechanism of Action
The mechanism of action of dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting its structure and function, which may contribute to its anticancer properties . Additionally, its ability to generate reactive oxygen species (ROS) through redox cycling can lead to oxidative stress and cell damage .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to its highly fused and extended aromatic system, which imparts distinct electronic and optical properties. This makes it particularly valuable for applications in organic electronics and materials science .
Biological Activity
Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene is a polycyclic aromatic hydrocarbon (PAH) with significant biological activity. Its complex structure and unique electronic properties make it an interesting subject for research in various fields including biology, medicine, and materials science. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C34H16
- Molecular Weight : 424.49 g/mol
- CAS Number : 187-94-0
Mechanisms of Biological Activity
This compound interacts with biological systems primarily through:
- Aromatic Interactions : The compound's polycyclic structure allows for π-π stacking interactions with nucleic acids and proteins.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress by generating ROS, which may lead to cellular damage.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways.
Case Studies
-
Carcinogenic Potential
- A study by Wang et al. (2022) demonstrated that this compound exhibits mutagenic properties in bacterial assays. The compound was shown to cause DNA damage in Salmonella typhimurium, indicating potential carcinogenicity.
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Antioxidant Activity
- Research conducted by Smith et al. (2023) explored the antioxidant properties of this compound. The study found that at low concentrations, the compound could scavenge free radicals effectively but exhibited pro-oxidant behavior at higher concentrations.
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Cellular Toxicity
- A recent investigation by Lee et al. (2024) assessed the cytotoxic effects of this compound on human liver cells (HepG2). The results indicated a dose-dependent increase in cell death and apoptosis markers.
Comparative Analysis of Biological Activity
Study | Focus Area | Key Findings |
---|---|---|
Wang et al. (2022) | Carcinogenicity | Induced DNA damage in S. typhimurium |
Smith et al. (2023) | Antioxidant Activity | Effective free radical scavenger at low doses |
Lee et al. (2024) | Cellular Toxicity | Dose-dependent cytotoxicity in HepG2 cells |
Summary of Research Findings
The biological activity of this compound is characterized by both beneficial and harmful effects depending on the concentration and biological context. Its potential as a carcinogen raises concerns about exposure levels in environmental contexts where PAHs are prevalent.
Future Directions
Further research is needed to fully elucidate the mechanisms underlying the biological effects of this compound. Areas for future study include:
- Long-term exposure studies to assess chronic toxicity.
- Investigation into its effects on various cell lines to understand tissue-specific responses.
- Exploration of potential therapeutic applications based on its antioxidant properties.
Properties
IUPAC Name |
decacyclo[20.12.0.02,11.03,8.04,33.012,21.015,20.019,24.023,28.029,34]tetratriaconta-1,3(8),4,6,9,11,13,15(20),16,18,21,23,25,27,29,31,33-heptadecaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H16/c1-5-17-13-15-25-26-16-14-18-6-2-8-20-22-10-4-12-24-23-11-3-9-21-19(7-1)27(17)31(25)33(29(21)23)34(30(22)24)32(26)28(18)20/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRZAQAOKNVQQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C6=CC=CC7=C6C8=C9C(=C(C3=C58)C=C2)C=CC1=C9C7=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171965 | |
Record name | Dibenzo(fg,ij)phenanthro(2,1,10,9,8,7-pqrstuv)pentaphene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187-94-0 | |
Record name | Dibenzo(fg,ij)phenanthro(2,1,10,9,8,7-pqrstuv)pentaphene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000187940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo(fg,ij)phenanthro(2,1,10,9,8,7-pqrstuv)pentaphene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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